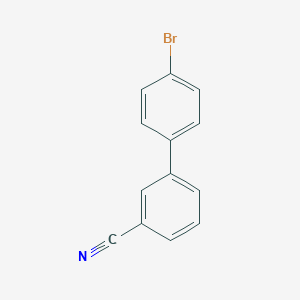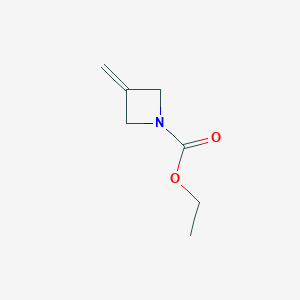
3-Methyleneazetidine-1-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyleneazetidine-1-carboxylic acid ethyl ester is a chemical compound that has been widely studied in the field of medicinal chemistry. It is also known as MAE and is a derivative of azetidine. MAE has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of MAE is not fully understood. However, it has been proposed that MAE exerts its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. MAE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. These mechanisms may contribute to the anticancer, anti-inflammatory, and neuroprotective effects of MAE.
Effets Biochimiques Et Physiologiques
MAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MAE has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, MAE has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway. These effects suggest that MAE may have therapeutic potential for the treatment of cancer, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MAE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MAE has also been extensively studied in the literature, and its biological activity has been well characterized. However, there are also some limitations to the use of MAE in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MAE is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of MAE. One potential direction is to investigate the use of MAE in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the use of MAE as a tool for studying the mechanisms of disease. Additionally, further research is needed to fully understand the mechanism of action of MAE and to optimize its pharmacological properties for use in the clinic. Overall, the study of MAE has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-Methyleneazetidine-1-carboxylic acid ethyl ester involves the reaction of ethyl 3-oxobutanoate with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, resulting in the formation of MAE. The yield of this reaction can be improved by using a chiral catalyst. The synthesis of MAE has been extensively studied in the literature, and various modifications to the reaction conditions have been proposed to improve the yield and selectivity of the reaction.
Applications De Recherche Scientifique
MAE has been found to have potential applications in the treatment of various diseases. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. MAE has also been found to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, MAE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that MAE may be a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
191282-73-2 |
|---|---|
Nom du produit |
3-Methyleneazetidine-1-carboxylic acid ethyl ester |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
Clé InChI |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
SMILES canonique |
CCOC(=O)N1CC(=C)C1 |
Synonymes |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



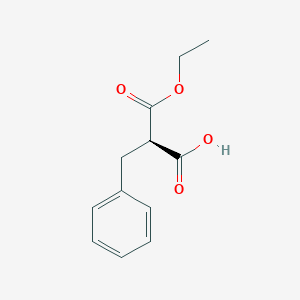
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
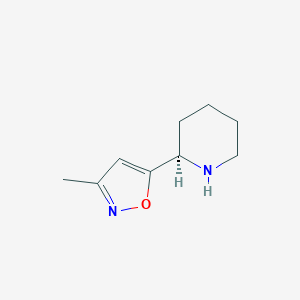

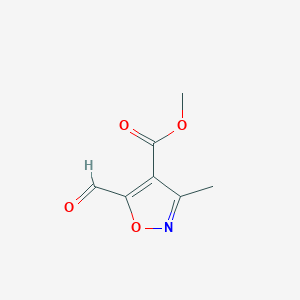
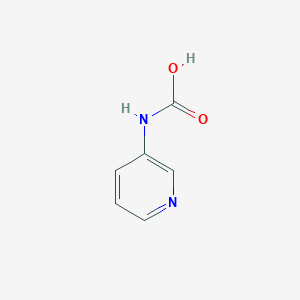
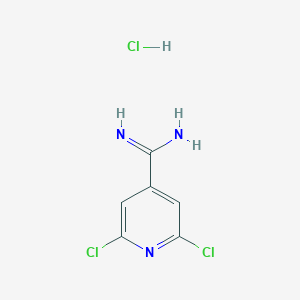

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)



